![molecular formula C18H19N3O4 B605690 5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione CAS No. 1311136-84-1](/img/structure/B605690.png)

5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione

Overview

Description

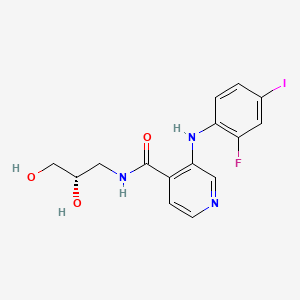

“5R-ethyl-3-[6-(3-methoxy-4-methylphenoxy)-3-pyridinyl]-2,4-imidazolidinedione” is a compound with the molecular formula C18H19N3O4 . It’s also known by the synonym AUT1 . It’s a positive modulator of the voltage-gated potassium channel subtypes Kv3.

Molecular Structure Analysis

The compound has a molecular weight of 341.4 g/mol . The IUPAC name for this compound is (5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 341.13755610 g/mol . The topological polar surface area is 80.8 Ų . The heavy atom count is 25 .Scientific Research Applications

Ion Channel Modulation

AUT1 is used as a research tool to examine the effects of Kv3 modulation in different excitatory cell types and disease models . Ion channels are vital to many physiological functions including the activity of nerves and muscles . They are membrane proteins that act as gated pathways for the movement of ions across cell membranes . AUT1’s role in modulating these channels can help understand their function and the diseases associated with defects in ion channel function .

Understanding Channelopathies

AUT1’s modulation of ion channels can help in understanding “channelopathies”, diseases that are the result of mutations in the genes encoding ion channel proteins . This can lead to advancements in the treatment of these diseases.

Structural Analysis of Ion Channels

The study of AUT1 can contribute to the understanding of the structure and function of voltage-sensor domain, ion selectivity filter, as well as gating and inactivation mechanisms of voltage-gated channels . This can be beneficial in the development of drugs targeting these channels.

Biophysical Properties of Voltage-Gated Channels

Research involving AUT1 can help in understanding the biophysical properties that characterize individual channels and channel families . These properties affect the voltage range over which channels open and close, the speed with which this occurs, whether or not the channels inactivate after opening, and how quickly they recover from inactivation .

Enhancing Heterologous Protein Production

AUT1 has been identified in a mutation related to enhanced heterologous protein production in the filamentous fungus Aspergillus oryzae . This can have applications in industrial production of proteins.

Genomic Mapping of Mutations

AUT1 is involved in a mutation that has been identified through genomic mapping . This approach can help in identifying genes contributing to fundamental biological processes, including human diseases .

Mechanism of Action

Target of Action

AUT1, also known as (5R)-5-Ethyl-3-(6-{[4-methyl-3-(methyloxy)phenyl]oxy}-3-pyridinyl)-2,4-imidazolidinedione, primarily targets the Kv3.1 and Kv3.2 voltage-gated potassium channels . These channels are expressed on parvalbumin-positive GABAergic interneurons in corticolimbic brain regions and contribute to high-frequency neural firing . They are also expressed on GABAergic neurons of the basal ganglia, substantia nigra, and ventral tegmental area (VTA) where they regulate firing patterns critical for movement control, reward, and motivation .

Mode of Action

AUT1 modulates the Kv3.1b and Kv3.2a channels in human recombinant systems . It specifically increases currents mediated by these channels . AUT1 has been shown to block the effects of amphetamine-induced hyperactivity and to increase inhibition of dopamine neuron firing in the midbrain . This suggests that modulating Kv3.1/3.2 channels could counter overactivity of mesostriatal dopamine neurons .

Biochemical Pathways

The modulation of Kv3.1 and Kv3.2 channels by AUT1 affects the firing patterns of neurons, which in turn influences various biochemical pathways. For instance, the modulation of these channels may have potential in the treatment of disorders in which these systems have been implicated, such as bipolar disorder . The compound is able to reverse manic-like behavior in two mouse models: amphetamine-induced hyperactivity and ClockΔ19 mutants .

Pharmacokinetics

Aut1 has been shown to prevent amphetamine-induced hyperactivity in a dose-dependent manner , suggesting that it is able to cross the blood-brain barrier and exert its effects in the brain.

Result of Action

The modulation of Kv3.1 and Kv3.2 channels by AUT1 results in changes in neuronal firing patterns. AUT1 completely prevented amphetamine-induced hyperactivity in a dose-dependent manner, similar to the atypical antipsychotic, clozapine . AUT1 application modulated the firing frequency and action potential properties of certain dopamine neurons . These results suggest that the modulation of Kv3.1 channels may provide a novel approach to the treatment of bipolar mania .

properties

IUPAC Name |

(5R)-5-ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-4-14-17(22)21(18(23)20-14)12-6-8-16(19-10-12)25-13-7-5-11(2)15(9-13)24-3/h5-10,14H,4H2,1-3H3,(H,20,23)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAOXEGBJHLCSF-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C(=O)N(C(=O)N1)C2=CN=C(C=C2)OC3=CC(=C(C=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of AUT1 and how does it modulate its activity?

A1: AUT1 specifically targets Kv3.1 and Kv3.2 potassium channels [, , ]. It acts as a positive modulator, enhancing the currents mediated by these channels. This modulation involves a leftward shift in the voltage dependence of activation, meaning the channels open more readily at lower membrane potentials [, ].

Q2: What are the downstream effects of AUT1's modulation of Kv3 channels?

A2: By enhancing Kv3 channel activity, AUT1 primarily influences neuronal excitability. In fast-spiking neurons, which heavily rely on Kv3 channels for their characteristic rapid firing patterns, AUT1 can rescue impaired firing caused by partial Kv3 channel blockade []. This effect has been observed in parvalbumin-positive interneurons of the somatosensory cortex [, ].

Q3: What is the molecular formula and weight of AUT1?

A3: The molecular formula of AUT1 is C19H21N3O4. Its molecular weight is 355.39 g/mol.

Q4: What in vitro and in vivo models have been used to study AUT1's effects?

A4: Researchers have utilized various models to investigate AUT1's activity:

- In vitro: Chinese hamster ovary (CHO) cells stably expressing rat Kv3.1 channels were used to characterize AUT1's effects on Kv3.1 currents at the cellular level [].

- Ex vivo: Mouse somatosensory cortex slices were employed to study AUT1's impact on the firing patterns of parvalbumin-positive interneurons, demonstrating its ability to rescue impaired firing caused by Kv3 channel blockade [, ].

- In vivo: While direct in vivo efficacy data for AUT1 wasn't provided in the research, its modulation of Kv3 channels in neuronal systems suggests potential therapeutic applications in conditions involving impaired inhibitory neurotransmission, such as schizophrenia [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorophenyl)methoxy]-N-[(2,6-difluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B605607.png)

![3-((3R,4R)-3-(Dipyrrolo[2,3-b:2',3'-d]pyridin-1(6H)-yl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile](/img/structure/B605612.png)

![4-[1-(2-methyl-1H-benzimidazol-6-yl)-1H-imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine, dihydrochloride](/img/structure/B605613.png)

![N-Furfuryl-N-[alpha-(4-methoxybenzylcarbamoyl)-4-hydroxybenzyl]-4-amino-3-carbamoylisothiazole-5-carboxamide](/img/structure/B605630.png)